molecular formula C24H23FN4O3 B5107604 N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B5107604
M. Wt: 434.5 g/mol
InChI Key: ZKVCTDBVKZHMRG-UHFFFAOYSA-N
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Description

N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl group, a piperazine ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzylation: The attachment of a benzyl group to the nitrogen atom of 2-nitroaniline.

    Coupling Reaction: The final coupling of the benzylated 2-nitroaniline with the fluorobenzoylated piperazine.

These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The benzyl and fluorobenzoyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-AMINOANILINE.

Scientific Research Applications

N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The fluorobenzoyl and nitroaniline moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-BENZYL-5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its combination of a benzyl group, a fluorobenzoyl group, a piperazine ring, and a nitroaniline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVCTDBVKZHMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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